PF-04691502
Übersicht
Beschreibung
PF-04691502 ist ein potenter und selektiver oraler Inhibitor der Phosphoinositid-3-Kinase (PI3K) und der mTOR-Kinasen (mammalian target of rapamycin). Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt und wird auf ihr Potenzial in der Krebstherapie untersucht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Syntheserouten und industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die eine hohe Reinheit und Potenz gewährleisten .
Wissenschaftliche Forschungsanwendungen
PF-04691502 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um PI3K- und mTOR-Signalwege zu untersuchen.
Biologie: Wird auf seine Rolle beim Zellwachstum, der Proliferation und dem Überleben untersucht.
Medizin: Wird auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, einschließlich solcher mit PI3K-Mutationen und PTEN-Deletionen.
Industrie: Wird bei der Entwicklung gezielter Krebstherapien eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität der PI3K- und mTOR-Kinasen. Diese Kinasen spielen eine entscheidende Rolle bei der Regulierung von Zellwachstum, Proliferation und Überleben. Durch die Hemmung dieser Signalwege induziert this compound einen Zellzyklusarrest und Apoptose in Krebszellen. Die Verbindung zielt speziell auf die ATP-Bindungsstellen von PI3K und mTOR ab, was zur Unterdrückung der nachgeschalteten Signalwege führt .
Wirkmechanismus
Target of Action
PF-04691502 is a potent and selective inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (Mammalian Target of Rapamycin) . These are the compound’s primary targets. PI3K and mTOR are key signaling proteins in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound. This pathway plays a critical role in the regulation of cell growth, proliferation, and survival . This compound inhibits the activation of PI3K and mTOR downstream effectors including AKT, FKHRL1, PRAS40, p70S6K, 4EBP1, and S6RP .
Pharmacokinetics
It has been noted that this compound demonstrated good admet (absorption, distribution, metabolism, excretion, and toxicity) properties and robust in vivo efficacy in a mouse xenograft tumor growth model .
Result of Action
This compound induces cell cycle G1 arrest, concomitant with upregulation of p27 Kip1 and reduction of Rb . It has shown antitumor activity in U87 (PTEN null), SKOV3 (PIK3CA mutation), and gefitinib- and erlotinib-resistant non–small cell lung carcinoma xenografts . It also specifically eliminates senescent cells .
Action Environment
Environmental factors such as the presence of other signaling molecules can influence the action of this compound. For example, it has been shown that the antiangiogenic siRNA VEGF potentiates the anticancer activity of this compound by targeting two main pathways involved in lung cancer cell survival and angiogenesis . Furthermore, this compound has been found to inhibit microenvironmental signaling in chronic lymphocytic leukemia (CLL) and the Eµ-TCL1 mouse model .
Biochemische Analyse
Biochemical Properties
PF-04691502 potently inhibits recombinant class I PI3K and mTOR in biochemical assays . It interacts with human PI3Kα, β, δ, γ, and mTOR with Ki values of 1.8, 2.1, 1.6, 1.9, and 16 nM, respectively . It suppresses the transformation of avian fibroblasts mediated by wild-type PI3K γ, δ, or mutant PI3Kα .
Cellular Effects
This compound has shown to reduce phosphorylation of AKT T308 and AKT S473 in PIK3CA-mutant and PTEN-deleted cancer cell lines . This leads to the inhibition of cell proliferation . It also inhibits mTORC1 activity in cells . This compound induces cell cycle G1 arrest, concomitant with upregulation of p27 Kip1 and reduction of Rb .
Molecular Mechanism
This compound is an ATP-competitive PI3K/mTOR dual inhibitor . It inhibits the activation of PI3K and mTOR downstream effectors including AKT, FKHRL1, PRAS40, p70S6K, 4EBP1, and S6RP . Short-term exposure to this compound predominantly inhibits PI3K, whereas mTOR inhibition persists for 24 to 48 hours .
Temporal Effects in Laboratory Settings
The effect of this compound was measured in a time-dependent manner at 1, 7, and 24 hours post 10 mg/kg dose . Phosphorylation of AKTS473, PRAS40, 4EBP1, and S6RP was inhibited up to 7 hours after dosing .
Dosage Effects in Animal Models
In animal models, this compound treatment resulted in a transient lymphocytosis, followed by a clear reduction in tumor in the blood, bone marrow, spleen, and lymph nodes . Antitumor activity was observed in U87 (PTEN null), SKOV3 (PIK3CA mutation), and gefitinib- and erlotinib-resistant non–small cell lung carcinoma xenografts .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR pathway, which is one of the principal signaling mechanisms regulating cell survival, growth, proliferation, metabolism, and motility . It inhibits the activation of PI3K and mTOR downstream effectors including AKT, FKHRL1, PRAS40, p70S6K, 4EBP1, and S6RP .
Transport and Distribution
Preliminary pharmacokinetic data indicate that this compound is eliminated with a half-life of approximately 11–15 hours, with low clearance and a relatively high volume of distribution .
Subcellular Localization
Given its role as an inhibitor of PI3K and mTOR, it is likely to be found in the cytoplasm where these kinases are located and exert their functions .
Vorbereitungsmethoden
The synthesis of PF-04691502 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and potency .
Analyse Chemischer Reaktionen
PF-04691502 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen innerhalb der Verbindung.
Substitutionsreaktionen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Halogene und Nukleophile.
Vergleich Mit ähnlichen Verbindungen
PF-04691502 ist aufgrund seiner dualen Hemmung sowohl der PI3K- als auch der mTOR-Kinasen einzigartig. Ähnliche Verbindungen umfassen:
BEZ235: Ein weiterer dualer PI3K/mTOR-Inhibitor mit ähnlicher Antitumoraktivität.
GDC-0980: Ein dualer Inhibitor mit einer anderen chemischen Struktur, aber ähnlichen biologischen Wirkungen.
BKM120: Ein selektiver PI3K-Inhibitor mit unterschiedlichen Eigenschaften im Vergleich zu this compound
Eigenschaften
IUPAC Name |
2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-13-17-11-18(14-3-8-19(30-2)24-12-14)21(29)27(20(17)26-22(23)25-13)15-4-6-16(7-5-15)31-10-9-28/h3,8,11-12,15-16,28H,4-7,9-10H2,1-2H3,(H2,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLYKKIQACFMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026004 | |
Record name | 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013101-36-4 | |
Record name | PF 04691502 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013101364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04691502 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11974 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04691502 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W39NS61KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PF-04691502?
A1: this compound is a dual inhibitor, targeting both PI3K and mTOR kinases. [, , , , ] It acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of these kinases, thereby preventing their activity. []
Q2: How does this compound affect downstream signaling pathways?
A2: By inhibiting PI3K and mTOR, this compound effectively blocks downstream signaling through the PI3K/Akt/mTOR pathway. [, , , , , , ] This leads to the inhibition of key downstream effectors such as Akt, S6 ribosomal protein, and 4E-binding protein 1 (4E-BP1). [, , , ] Consequently, critical cellular processes like protein synthesis, cell survival, proliferation, and motility are disrupted. [, , , ]
Q3: Does this compound induce an mTORC2 feedback loop like other PI3K inhibitors?
A3: Unlike some PI3K inhibitors, this compound does not induce a positive feedback loop through mTOR complex 2 (mTORC2), which would reactivate pro-survival signaling. []
Q4: How does this compound affect apoptosis?
A4: this compound induces apoptosis in various cancer cell lines, including those derived from chronic lymphocytic leukemia (CLL), bladder cancer, gastric cancer, and neuroendocrine tumors (NETs). [, , , , ] This apoptosis is associated with the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP). [, ] In CLL cells, this compound induces the expression of pro-apoptotic proteins Noxa and Puma. []
Q5: How does this compound affect tumor microenvironment signaling?
A5: In CLL, this compound has been shown to inhibit both anti-immunoglobulin M-induced signaling and to overcome stroma-induced survival signals and migratory stimuli from CXCL12. []
Q6: What are the key structural features of this compound that contribute to its activity and selectivity?
A6: this compound is a 4-methyl-pyrido-pyrimidine derivative. [] The aminopyrimidine moiety forms two hydrogen bonds to the kinase backbone, while the aromatic moiety at the 6-position binds in a hydrophobic pocket. [] The 4-methyl group on the pyrido-pyrimidine core confers excellent kinase selectivity. [] Optimization efforts have focused on introducing polar groups to the 8N side chain to enhance metabolic stability and solubility. []
Q7: How have modifications to the structure of this compound affected its activity?
A7: Structure-activity relationship (SAR) studies have shown that maintaining a small N-R group at the 2-position and an aromatic moiety at the 6-position is crucial for potency and selectivity. [] Introducing polar groups at the 8N side chain improves metabolic stability and solubility without compromising activity. []
Q8: What in vitro models have been used to study this compound?
A8: this compound has been extensively studied in a wide range of in vitro models, including cell lines derived from various cancers like ovarian cancer, glioblastoma, B-cell non-Hodgkin lymphoma, bladder cancer, neuroendocrine tumors, gastric cancer, breast cancer, head and neck squamous cell carcinoma, and acute myeloid leukemia. [, , , , , , , , , , , , , , , , , ] It has also been studied in patient-derived tumor spheroids, primary cell cultures, and cell lines with specific genetic alterations such as KRAS mutations and PTEN deletions. [, , , , , ]
Q9: What in vivo models have been used to evaluate the efficacy of this compound?
A9: Several in vivo models have been employed to assess the efficacy of this compound. These include xenograft models of ovarian cancer, glioblastoma, B-cell non-Hodgkin lymphoma, and head and neck squamous cell carcinoma, as well as a genetically engineered mouse model of ovarian cancer driven by KRAS activation and PTEN deletion. [, , , , , , , ] Furthermore, a syngeneic mouse xenograft model was used to study the combination of this compound with alisertib and anti-PD-L1 therapy in peripheral T-cell lymphoma. []
Q10: What are the key findings from in vivo studies of this compound?
A10: In vivo studies have demonstrated that this compound can significantly inhibit tumor growth in various xenograft models. [, , , , , , , ] It has also shown to prolong survival in a mouse model of ovarian cancer. [] Additionally, this compound effectively inhibits PI3K/mTOR signaling in vivo, as evidenced by the reduction of phosphorylated Akt and S6 ribosomal protein in tumor tissues. [, , , ] In a syngeneic PTCL mouse model, the combination of this compound with alisertib, anti-PD-L1 therapy, and vincristine resulted in complete tumor growth inhibition. []
Q11: Has this compound been evaluated in clinical trials?
A11: Yes, this compound has entered Phase I clinical trials for various cancer types. [, , , ] These trials primarily focus on safety and tolerability, but also aim to investigate preliminary efficacy.
Q12: What imaging techniques have been used to monitor the response to this compound in preclinical studies?
A12: FDG-PET imaging and small-animal ultrasound have been utilized to monitor the therapeutic response to this compound in preclinical models of ovarian cancer. [, ] FDG-PET imaging revealed that this compound dramatically reduced glucose metabolism, suggesting its potential as an imaging biomarker of target inhibition. []
Q13: Are there any known mechanisms of resistance to this compound?
A13: One mechanism of acquired resistance to this compound in KRAS-mutant colorectal cancer models involves increased signaling by the epidermal growth factor receptor (EGFR) and related ERBB family members. [] This increased EGFR expression is induced by this compound through the release of PI3K pathway-mediated inhibition of the transcription factor FOXO3a. []
Q14: Can combination therapy overcome resistance to this compound?
A14: Studies have shown that combining this compound with MEK inhibitors can overcome resistance and induce tumor regression in a KRAS-mutant, PTEN-deficient mouse model of ovarian cancer. [] Similarly, combining this compound with EGFR inhibitors can restore sensitivity in drug-resistant KRAS-mutant colorectal cancer cells. [] Combining this compound with alisertib and anti-PD-L1 therapy also shows significant antitumor effects in a syngeneic PTCL mouse model. []
Q15: What biomarkers have been investigated to predict efficacy or monitor treatment response to this compound?
A15: Several biomarkers have been explored in preclinical studies to assess response to this compound. These include:
- Phosphorylation status of key downstream effectors: Phosphorylated Akt (S473 and T308), phosphorylated S6 ribosomal protein (S240/244), and phosphorylated 4E-BP1 (T37/46) have been extensively used as pharmacodynamic markers of PI3K/mTOR pathway inhibition. [, , , , , , , , ]
- FDG-PET imaging: The reduction in glucose metabolism, as measured by FDG-PET imaging, has been suggested as a potential imaging biomarker for target inhibition by this compound. [, ]
- Gene expression signatures: In KRAS-mutant CRC models, this compound treatment induced a stem cell-like gene expression signature, which was also observed in KRAS-mutant patient-derived xenografts. [] This suggests that such gene expression profiles could potentially serve as a biomarker for drug-induced resistance.
- PD-L1 expression: In peripheral T-cell lymphoma, PD-L1 expression has been linked to uncontrolled proliferation and resistance to therapy. Combination treatment with alisertib, PI3K inhibitors, and vincristine significantly reduced PD-L1 expression and enhanced apoptosis. []
- Genetic alterations: PIK3CA mutations have been investigated as potential predictors of response to this compound in colorectal cancer and other tumor types. [, ] Similarly, PTEN loss and KRAS mutations have been associated with sensitivity to this compound in preclinical models. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.